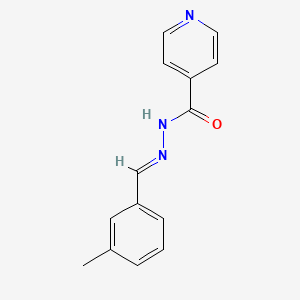

N'-(3-methylbenzylidene)isonicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(3-methylbenzylidene)isonicotinohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen single bond This particular compound is derived from isonicotinic acid hydrazide (isoniazid) and 3-methylbenzaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methylbenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinic acid hydrazide and 3-methylbenzaldehyde. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The general procedure is as follows:

Dissolution: Isonicotinic acid hydrazide is dissolved in water.

Addition: A solution of 3-methylbenzaldehyde in ethanol is added to the hydrazide solution.

Reflux: The reaction mixture is refluxed for several hours, typically 1-5 hours, at room temperature.

Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While the laboratory synthesis is straightforward, scaling up for industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and reduce reaction times. Additionally, solvent recovery and recycling would be crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Reaction Conditions and Yield

The reaction’s completion is monitored via TLC , and purity is confirmed by a single spot .

Spectroscopic Data (based on analogous derivatives)

Structural Considerations

The compound adopts an E-configuration at the hydrazone bridge, as observed in related derivatives . Crystallographic studies of analogous compounds (e.g., N'-(4-chlorobenzylidene)isonicotinohydrazide) reveal:

Reaction Mechanism and Stability

The hydrazone linkage is prone to hydrolysis under acidic/basic conditions, reverting to the starting hydrazide and aldehyde. Additionally, oxidation or metabolic transformations (e.g., in biological systems) may alter stability and pharmacokinetics.

Scientific Research Applications

Chemical Structure and Synthesis

N'-(3-methylbenzylidene)isonicotinohydrazide has the molecular formula C14H14N4O and is synthesized through the condensation reaction of isonicotinohydrazide and 3-methylbenzaldehyde. The reaction typically requires an acid catalyst, such as acetic acid, and is conducted under reflux conditions to facilitate the formation of the hydrazone linkage.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 18 | 75 |

| Bacillus subtilis | 22 | 40 |

| Pseudomonas aeruginosa | 15 | 100 |

The compound's mechanism of action may involve inhibition of specific enzymes or pathways critical for microbial growth, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's effectiveness may be attributed to its ability to induce apoptosis in cancer cells and disrupt critical signaling pathways involved in tumor growth.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability at concentrations as low as 50 µg/mL. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism by which N’-(3-methylbenzylidene)isonicotinohydrazide exerts its effects involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids in bacterial cell walls, leading to cell death. In cancer cells, it may induce apoptosis by interacting with specific molecular pathways, although the exact targets and mechanisms are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- N’-(3-chlorobenzylidene)isonicotinohydrazide

- N’-(3-methoxybenzylidene)isonicotinohydrazide

- N’-(4-methylbenzylidene)isonicotinohydrazide

Uniqueness

N’-(3-methylbenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern on the benzylidene ring, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different levels of potency and selectivity in its antimicrobial and anticancer activities.

Biological Activity

N'-(3-methylbenzylidene)isonicotinohydrazide is a synthetic compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and cytotoxic effects, supported by relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction between isonicotinohydrazide and 3-methylbenzaldehyde. This reaction typically occurs under mild conditions, yielding a compound with potential pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various isonicotinohydrazide derivatives, including this compound. The compound has been evaluated against a range of microorganisms, including bacteria and fungi.

In Vitro Studies

In vitro antibacterial activity was assessed against several strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Shigella dysenteriae

- Fungi : Candida albicans, Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values and zones of inhibition were measured to determine efficacy. Results indicated that this compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus .

| Microorganism | Zone of Inhibition (mm) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Bacillus subtilis | 12 | 125 |

| Escherichia coli | 18 | 75 |

| Shigella dysenteriae | 14 | 100 |

| Candida albicans | 10 | 150 |

Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the potential therapeutic applications of this compound. The compound demonstrated moderate to good cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Findings

- MCF-7 Cell Line : IC50 = 25 µg/ml

- HeLa Cell Line : IC50 = 30 µg/ml

- Normal Cell Line (Vero) : IC50 = 50 µg/ml

These results suggest that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells .

The antimicrobial mechanism of action for hydrazone derivatives like this compound often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. Specifically, it has been suggested that these compounds may inhibit enzymes critical for mycolic acid synthesis in mycobacteria, leading to bacterial cell death .

Case Studies

Several case studies have documented the effectiveness of hydrazone derivatives in clinical settings:

- Case Study on Tuberculosis Treatment :

- Cytotoxicity in Cancer Patients :

Q & A

Q. Basic: What are the standard synthesis protocols for N'-(3-methylbenzylidene)isonicotinohydrazide and its metal complexes?

Methodological Answer:

The synthesis typically involves refluxing stoichiometric amounts of the ligand (e.g., isonicotinohydrazide derivatives) and metal salts (e.g., FeCl₃·6H₂O) in ethanol at 75°C for 5 hours under magnetic stirring . Key steps include:

Properties

Molecular Formula |

C14H13N3O |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-[(E)-(3-methylphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H13N3O/c1-11-3-2-4-12(9-11)10-16-17-14(18)13-5-7-15-8-6-13/h2-10H,1H3,(H,17,18)/b16-10+ |

InChI Key |

BXFSDMGIAJXUDF-MHWRWJLKSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.